molecular formula C13H15BF4O2 B1344045 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER CAS No. 445303-14-0

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER

Cat. No.: B1344045
CAS No.: 445303-14-0
M. Wt: 290.06 g/mol
InChI Key: JGMQFPUMJCFTAR-UHFFFAOYSA-N
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Description

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER is a useful research compound. Its molecular formula is C13H15BF4O2 and its molecular weight is 290.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Material Science

  • Precision Synthesis of Poly(3-hexylthiophene)

    Utilized in catalyst-transfer Suzuki-Miyaura coupling polymerization for synthesizing poly(3-hexylthiophene) with high regioregularity and narrow molecular weight distribution. This process is significant for developing semiconducting polymers with applications in organic electronics (Yokozawa et al., 2011).

  • Enhanced Brightness Emission-Tuned Nanoparticles

    Applied in the creation of heterodifunctional polyfluorene building blocks for stable nanoparticles with high fluorescence quantum yields. These nanoparticles are useful in bioimaging and as fluorescent markers due to their bright and enduring fluorescence (Fischer et al., 2013).

  • Synthesis of Ortho-modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives

    Demonstrates the chemical versatility in modifying boronic acid esters for potential applications in molecular recognition and sensor technologies (Spencer et al., 2002).

  • Organic/Inorganic Semiconductor Hybrid Particles

    Facilitates the synthesis of functionalized polyfluorenes for the stabilization of cadmium selenide quantum dots, leading to hybrid particles. These materials are promising for optoelectronic devices and solar cells due to efficient energy transfer properties (de Roo et al., 2014).

  • Synthesis of Pinacolylboronate-Substituted Stilbenes

    Involved in synthesizing boron-containing polyenes, which are intermediates for new materials in display technologies and potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Nanotechnology and Advanced Materials

  • Electrochemical Properties and Reactions: The compound's derivatives have been explored for their electrochemical properties, indicating potential applications in electrochemical sensors and devices due to their unique redox behavior (Tanigawa et al., 2016).

Biochemical Analysis

Biochemical Properties

2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the transmetalation process, which is a key step in the coupling reaction

Cellular Effects

The effects of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are not extensively studied. Its role in facilitating biochemical reactions suggests it may influence cell signaling pathways and gene expression indirectly. The compound’s impact on cellular metabolism could be significant, particularly in cells involved in synthetic organic chemistry applications .

Molecular Mechanism

At the molecular level, 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through interactions with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond . This mechanism is crucial for the compound’s role in organic synthesis.

Dosage Effects in Animal Models

The effects of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at different dosages in animal models are not well-documented. It is essential to consider potential toxic or adverse effects at high doses. Threshold effects and safe dosage ranges need to be established through rigorous in vivo studies to ensure the compound’s safe application in biochemical research .

Metabolic Pathways

2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in metabolic pathways related to organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, impacting metabolic flux and metabolite levels. Understanding these interactions is crucial for optimizing the compound’s use in biochemical applications .

Subcellular Localization

The subcellular localization of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well-documented. Its activity and function could be affected by targeting signals or post-translational modifications that direct it to specific organelles or compartments within the cell. Understanding these localization mechanisms is essential for optimizing the compound’s use in biochemical research .

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMQFPUMJCFTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623710
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445303-14-0
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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